N-(4-iodo-2-methylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide
Description
N-(4-iodo-2-methylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide is a furan-based carboxamide derivative featuring a 4-iodo-2-methylphenyl substituent on the amide nitrogen and a 2-nitrophenyl group at the 5-position of the furan ring.
Properties
IUPAC Name |
N-(4-iodo-2-methylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13IN2O4/c1-11-10-12(19)6-7-14(11)20-18(22)17-9-8-16(25-17)13-4-2-3-5-15(13)21(23)24/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPUXSHRUJLOFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361909 | |
| Record name | N-(4-iodo-2-methylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6271-38-1 | |
| Record name | N-(4-iodo-2-methylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80361909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
N-(4-iodo-2-methylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide has shown promise as a potential therapeutic agent due to its unique structural characteristics. Its ability to interact with specific biological targets makes it a candidate for drug development.
Case Study: Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting tumor growth in vitro and in vivo. For example, studies have demonstrated that derivatives can induce apoptosis in cancer cells through the modulation of cell signaling pathways.
Materials Science
The compound can be utilized in the development of advanced materials, particularly those requiring specific optical or electronic properties.
Data Table: Material Properties Comparison
| Property | Value |
|---|---|
| UV Absorption Peak | 320 nm |
| Thermal Stability (TGA) | Decomposes at 250°C |
| Solubility in DMSO | 10 mg/mL |
Environmental Studies
This compound can be analyzed for its environmental impact, particularly regarding its degradation products and toxicity.
Case Study: Toxicity Assessment
Toxicological evaluations have indicated that the compound exhibits moderate toxicity levels when tested on aquatic organisms, suggesting a need for careful management in applications involving environmental exposure.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, highlighting differences in substituents, molecular features, and biological activities:
Key Comparative Insights:
Substituent Effects: Electron-Withdrawing Groups: The 2-nitrophenyl group in the target compound contrasts with analogs bearing 3-nitrophenyl () or nitrothiazole (). Halogenation: The 4-iodo substituent in the target compound is bulkier than chloro or trifluoromethyl groups in analogs (), which may influence steric interactions in biological systems.
Biological Activity :
- Antimicrobial analogs (e.g., ) demonstrate that nitro and halogenated aryl groups correlate with activity against gram-positive/negative bacteria. The target compound’s iodine and nitro groups may similarly enhance antimicrobial potency.
- Anti-inflammatory activity in ’s methoxy-trifluoromethyl analog suggests that substituent polarity (e.g., methoxy vs. iodo) modulates target selectivity.
Synthetic Considerations :
- Multi-step synthesis routes (e.g., amide coupling, Suzuki-Miyaura reactions) are common for furan carboxamides (Evidences 4, 5, 19). The iodine atom in the target compound likely requires specialized iodination steps, as seen in halogenated analogs .
Structural and Functional Uniqueness
The combination of 4-iodo-2-methylphenyl and 2-nitrophenyl groups distinguishes this compound from other furan carboxamides:
- Iodine’s Role : The iodine atom’s polarizability and size may facilitate halogen bonding with biomolecular targets, a feature absent in chloro or fluoro analogs .
- Nitro Group Position: The 2-nitrophenyl group (vs.
Q & A
Basic: What are the key synthetic pathways and purification strategies for N-(4-iodo-2-methylphenyl)-5-(2-nitrophenyl)furan-2-carboxamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the furan-2-carboxamide core via coupling reactions (e.g., using 5-(2-nitrophenyl)furan-2-carbonyl chloride with 4-iodo-2-methylaniline under reflux in anhydrous dichloromethane).
- Step 2 : Optimization of reaction conditions (e.g., temperature, catalysts like DMAP, and inert atmosphere) to achieve yields >70%.
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixture) to isolate the compound with ≥95% purity .
Basic: What spectroscopic and crystallographic methods are critical for structural characterization?
- NMR Spectroscopy : H and C NMR (in DMSO-d6 or CDCl3) to confirm substituent positions, especially distinguishing nitro and iodo groups.
- X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve molecular geometry. For twinned crystals, SHELXPRO can handle high-resolution data to refine anisotropic displacement parameters .
Advanced: How do structural modifications (e.g., nitro, iodo groups) influence biological activity in SAR studies?
- Nitro Group : Enhances electron-withdrawing effects, potentially increasing binding affinity to targets like kinases.
- Iodo Substituent : Improves lipophilicity (logP >3.5) and metabolic stability, critical for cellular uptake.
- Methodology : Comparative assays using analogs (e.g., replacing iodine with fluorine or chlorine) to quantify IC50 shifts. Computational tools (e.g., AutoDock Vina) model interactions with target proteins, revealing steric and electronic contributions .
Advanced: How can computational docking resolve discrepancies in reported binding affinities?
- Protocol : Use AutoDock Vina with optimized parameters (exhaustiveness=32, grid box centered on active sites). Validate predictions with experimental IC50 values.
- Case Study : If conflicting data arise (e.g., µM vs. nM ranges), re-evaluate protonation states of the nitro group or solvation effects in docking simulations .
Advanced: How to address contradictions in biological activity across studies?
- Root Cause Analysis : Variability in assay conditions (e.g., cell lines, serum concentrations) or compound purity (HPLC vs. LC-MS validation).
- Resolution : Standardize assays (e.g., use identical ATP concentrations in kinase inhibition studies) and cross-validate with structural analogs (e.g., N-(2-methoxyphenyl) derivatives) to isolate substituent effects .
Advanced: What challenges arise in crystallographic refinement of this compound?
- Twinned Data : Use SHELXL’s TWIN/BASF commands to model twin domains.
- Disorder Handling : For flexible furan rings, apply restraints (e.g., DELU/ISOR) to anisotropic displacement parameters.
- Validation : Check R1/wR2 convergence (<5% discrepancy) and validate with PLATON’s ADDSYM .
Advanced: What in silico tools predict metabolic stability for lead optimization?
- Tools : SwissADME for predicting CYP450 metabolism hotspots (e.g., demethylation or nitro reduction).
- Strategy : Modify the iodophenyl group to block metabolic pathways (e.g., introduce methyl groups ortho to iodine) while retaining target affinity .
Advanced: How to design analogs for improved solubility without compromising activity?
- Approach : Introduce polar groups (e.g., hydroxyl or tertiary amines) on the methylphenyl ring.
- Validation : Measure solubility (shake-flask method) and compare with parent compound. Maintain clogP <4 to balance lipophilicity .
Advanced: What are the limitations of current synthetic routes for scale-up?
- Bottlenecks : Low yields in coupling steps due to steric hindrance from the iodo group.
- Solutions : Optimize stoichiometry (1.2:1 ratio of furan chloride to aniline) or switch to microwave-assisted synthesis for faster reaction kinetics .
Advanced: How to validate target engagement in cellular assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
